molecular formula C5H2Cl2N2O2 B13799987 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride CAS No. 66328-08-3

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride

Katalognummer: B13799987
CAS-Nummer: 66328-08-3
Molekulargewicht: 192.98 g/mol
InChI-Schlüssel: GLNSJGWKYCJNIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride typically involves the chlorination of 3-oxo-2,3-dihydropyridazine-4-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6th position of the pyridazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using appropriate chlorinating agents. The process is optimized to achieve high yields and purity, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Chlorinating Agents:

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride include other pyridazine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern and the presence of the chlorine atom at the 6th position. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

66328-08-3

Molekularformel

C5H2Cl2N2O2

Molekulargewicht

192.98 g/mol

IUPAC-Name

3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11)

InChI-Schlüssel

GLNSJGWKYCJNIR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NN=C1Cl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.